3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide
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Overview
Description
3-Acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide is a novel organic compound with a complex molecular structure. This compound boasts potential applications across multiple scientific domains, including chemistry, biology, medicine, and industry. Its synthesis and properties have garnered attention due to its multifunctional capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide typically involves a multi-step organic reaction process. Starting materials usually include 4-(benzyloxy)aniline and appropriate benzamide derivatives. The reaction sequence may involve:
Acetylation of 4-(benzyloxy)aniline to introduce the acetamido group.
Coupling reaction to connect the benzamide moiety.
Additional steps to ensure the incorporation of the cyclohex-1-en-1-yl ethyl group.
Reaction conditions often require precise temperature control, use of catalysts, and specific solvents to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production scale necessitates robust process optimization. This includes:
Employing high-efficiency reactors to control the reaction environment.
Utilizing automated systems for precise reagent addition and temperature control.
Implementing purification techniques such as recrystallization and chromatography to achieve high purity standards.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Employing agents such as lithium aluminum hydride.
Substitution: Possible under specific conditions with halogenating agents or nucleophiles.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane depending on the reaction specificity.
Catalysts: Palladium on carbon (for hydrogenation), other metal catalysts for coupling reactions.
Major Products: The major products of these reactions depend on the functional groups targeted. Oxidation typically results in the formation of ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can introduce a variety of groups depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is utilized as an intermediate in synthesizing more complex molecules, especially those requiring specific functional groups for targeted reactivity.
Biology: In biological research, it serves as a probe for studying protein-ligand interactions, due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential therapeutic applications include acting as a precursor in drug development, particularly in designing molecules that can modulate biochemical pathways.
Industry: Its stability and reactivity make it a valuable component in materials science, particularly in developing polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide exerts its effects is primarily through interactions at the molecular level. This includes:
Binding to specific proteins or receptors, altering their activity.
Modulating biochemical pathways by inhibiting or activating enzymes.
Pathways involved could include signal transduction, metabolic pathways, or structural modifications within cells.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives or analogs with functional groups that share chemical reactivity. These include:
3-Acetamido-4-((4-methoxyphenyl)amino)-benzamide.
N-(2-cyclohexyl-ethyl)-4-((4-methoxyphenyl)amino)benzamide.
What makes 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide unique is its specific combination of functional groups that confer distinct reactivity profiles and binding capabilities, making it suitable for specialized applications across multiple fields.
Properties
IUPAC Name |
3-acetamido-N-[2-(cyclohexen-1-yl)ethyl]-4-(4-phenylmethoxyanilino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-22(34)32-29-20-25(30(35)31-19-18-23-8-4-2-5-9-23)12-17-28(29)33-26-13-15-27(16-14-26)36-21-24-10-6-3-7-11-24/h3,6-8,10-17,20,33H,2,4-5,9,18-19,21H2,1H3,(H,31,35)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUKRNNHSZSZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)NCCC2=CCCCC2)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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